molecular formula C20H19F4NO3 B5404595 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine

Cat. No.: B5404595
M. Wt: 397.4 g/mol
InChI Key: UGYQPSLHCSPLMW-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine is a synthetic organic compound characterized by its complex molecular structure This compound features a morpholine ring, a tetrafluorinated phenyl group, and a methoxyphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine typically involves multiple steps, including the formation of the morpholine ring, the introduction of the tetrafluorinated phenyl group, and the attachment of the methoxyphenoxy substituent. Common synthetic routes may include:

    Step 1: Formation of the morpholine ring through the reaction of diethanolamine with an appropriate alkylating agent.

    Step 2: Introduction of the tetrafluorinated phenyl group via a nucleophilic aromatic substitution reaction.

    Step 3: Attachment of the methoxyphenoxy substituent through a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the compound’s structure by reducing double bonds or other reducible groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Palladium-catalyzed coupling reactions using reagents like aryl halides and boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its unique chemical properties may confer specific pharmacological activities, making it a candidate for the treatment of various diseases.

Industry

In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]piperidine
  • 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]pyrrolidine

Uniqueness

Compared to similar compounds, 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine may exhibit unique chemical properties due to the presence of the morpholine ring. This ring can influence the compound’s reactivity, stability, and interactions with biological targets, making it distinct from its analogs.

Properties

IUPAC Name

4-[(E)-3-[2,3,5,6-tetrafluoro-4-(3-methoxyphenoxy)phenyl]prop-2-enyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F4NO3/c1-26-13-4-2-5-14(12-13)28-20-18(23)16(21)15(17(22)19(20)24)6-3-7-25-8-10-27-11-9-25/h2-6,12H,7-11H2,1H3/b6-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYQPSLHCSPLMW-ZZXKWVIFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F4NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.